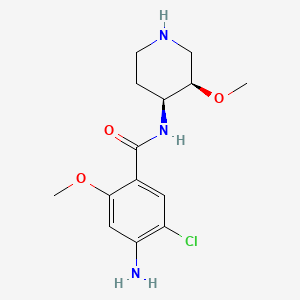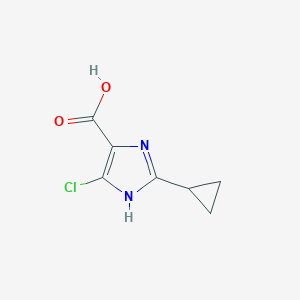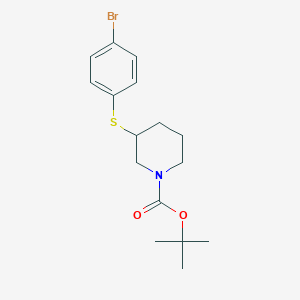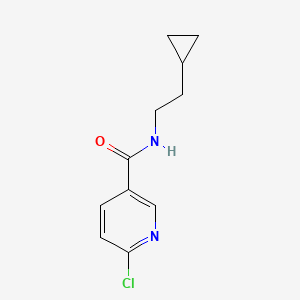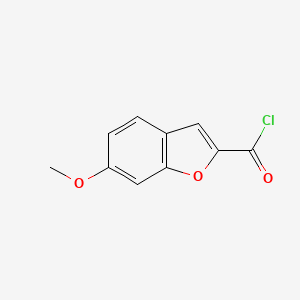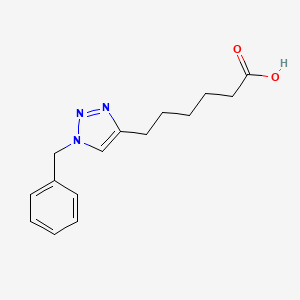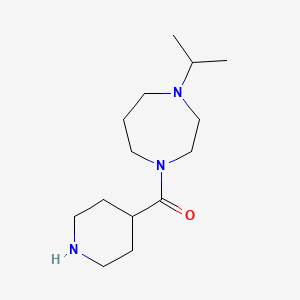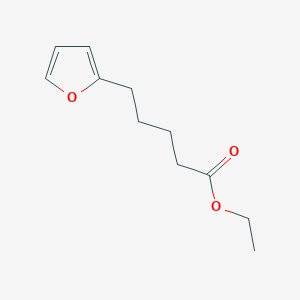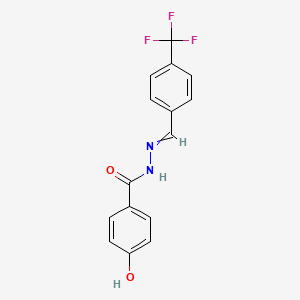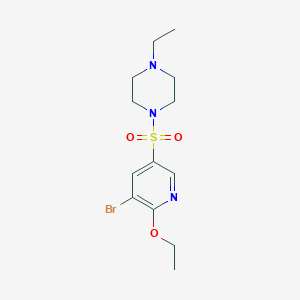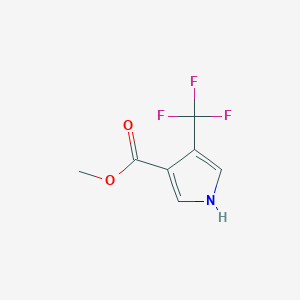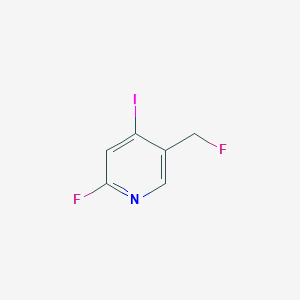
2-Fluoro-5-fluoromethyl-4-iodopyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Fluoro-5-fluoromethyl-4-iodopyridine: is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of fluorine and iodine atoms attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The molecular formula of this compound is C6H4F2IN.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-fluoromethyl-4-iodopyridine typically involves the introduction of fluorine and iodine atoms into the pyridine ring. One common method is the halogenation of pyridine derivatives. For instance, starting with 2-fluoropyridine, the introduction of a fluoromethyl group can be achieved through nucleophilic substitution reactions. The iodination step can be carried out using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
化学反応の分析
Types of Reactions: 2-Fluoro-5-fluoromethyl-4-iodopyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove halogen atoms.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products:
Substitution Products: Amino or thiol derivatives of the pyridine ring.
Oxidation Products: Pyridine oxides.
Coupling Products: Biaryl compounds with various functional groups.
科学的研究の応用
2-Fluoro-5-fluoromethyl-4-iodopyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine and iodine atoms.
作用機序
The mechanism of action of 2-Fluoro-5-fluoromethyl-4-iodopyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the iodine atom can facilitate interactions with target proteins through halogen bonding.
類似化合物との比較
- 2-Fluoro-4-iodo-5-methylpyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine
Comparison:
- 2-Fluoro-4-iodo-5-methylpyridine: Similar in structure but with a methyl group instead of a fluoromethyl group, leading to different reactivity and applications.
- 2-Fluoro-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group, which significantly alters its electronic properties and reactivity compared to 2-Fluoro-5-fluoromethyl-4-iodopyridine.
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-b]pyridine: A different heterocyclic system with a pyrrolo[2,3-b]pyridine core, leading to distinct chemical behavior and potential applications.
This compound stands out due to the unique combination of fluorine and iodine atoms, which imparts specific chemical properties and reactivity patterns that are valuable in various scientific and industrial applications.
特性
分子式 |
C6H4F2IN |
|---|---|
分子量 |
255.00 g/mol |
IUPAC名 |
2-fluoro-5-(fluoromethyl)-4-iodopyridine |
InChI |
InChI=1S/C6H4F2IN/c7-2-4-3-10-6(8)1-5(4)9/h1,3H,2H2 |
InChIキー |
XIHADZNCYUWASW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1F)CF)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
